molecular formula C10H4FIN2 B6256555 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile CAS No. 771566-67-7

2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile

Cat. No.: B6256555
CAS No.: 771566-67-7
M. Wt: 298.1
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Description

2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C10H5FIN2. This compound is characterized by the presence of a fluoro and an iodo substituent on a phenyl ring, which is connected to a propanedinitrile group through a methylene bridge. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-iodobenzaldehyde and malononitrile.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-fluoro-5-iodobenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms the desired product, this compound.

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the nitrile groups, to form corresponding amines.

    Oxidation Reactions: Oxidation of the phenyl ring can lead to the formation of quinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-fluorophenyl)methylidene]propanedinitrile
  • 2-[(2-iodophenyl)methylidene]propanedinitrile
  • 2-[(2-chloro-5-iodophenyl)methylidene]propanedinitrile

Uniqueness

2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile is unique due to the presence of both fluoro and iodo substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

771566-67-7

Molecular Formula

C10H4FIN2

Molecular Weight

298.1

Purity

95

Origin of Product

United States

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